GSK717

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

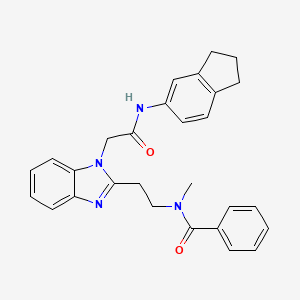

IUPAC Name |

N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOATJUIIFWTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of GSK717 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK717 is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain 2 (NOD2), a key intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of the NOD2 signaling pathway is implicated in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating inflammatory responses through the inhibition of NOD2-mediated signaling, and detailed experimental protocols for its characterization. Quantitative data from key experiments are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction to NOD2 and Its Role in Inflammation

Nucleotide-binding Oligomerization Domain 2 (NOD2) is an intracellular sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] Upon binding to MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[2] This interaction initiates a signaling cascade that results in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] The activation of these pathways leads to the transcription and subsequent release of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and interleukin-1β (IL-1β).[1][2]

Dysfunctional NOD2 signaling has been linked to several chronic inflammatory conditions, making it an attractive therapeutic target.[3] this compound has emerged as a selective inhibitor of the NOD2 signaling pathway, offering a valuable tool for both studying the role of NOD2 in inflammation and as a potential therapeutic agent.[1][4]

This compound: A Selective NOD2 Signaling Inhibitor

This compound is a cell-permeable benzimidazole diamide compound that acts as a potent and selective inhibitor of MDP-induced NOD2-mediated signaling.[5] It has been shown to be highly selective for NOD2, with no significant activity against other pattern recognition receptors like NOD1, Toll-like receptor 2 (TLR2), or the tumor necrosis factor receptor 1 (TNFR1).[3][4]

Mechanism of Action

This compound competitively antagonizes the action of MDP, thereby preventing the activation of NOD2.[6] This inhibition blocks the downstream signaling cascade, leading to a reduction in the production and release of pro-inflammatory cytokines.[2]

dot

Caption: this compound inhibits the NOD2 signaling pathway.

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory effect of this compound on cytokine production has been quantified in various cell-based assays. The following tables summarize the key quantitative data.

| Cell Line | Stimulant | Cytokine Measured | IC50 | Reference |

| HEK293/hNOD2 | MDP | IL-8 | 400 nM | [4][5] |

| Cell Type | This compound Concentration | Stimulant | Cytokine | % Inhibition | Reference |

| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | IL-8 | Abrogated | [2] |

| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | IL-6 | Abrogated | [2] |

| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | TNFα | Abrogated | [2] |

| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | IL-1β | Abrogated | [2] |

| Cell Type | Inhibitor and Concentration | Stimulants | Cytokine Measured | Key Finding | Reference |

| Primary Human Monocytes | This compound (0.5–16 µM) | MDP (0.1 µg/mL) + Pam2CSK4 (100 pg/mL) | IL-8 | Dose-dependently blocked the synergistic IL-8 response. | [1][2] |

| Primary Human Monocytes | RIPK2 inhibitor (0.05–1.6 µM) | MDP (0.1 µg/mL) + Pam2CSK4 (100 pg/mL) | IL-8 | Also blocked the synergistic response, but this compound showed greater maximal inhibition. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based Assay for NOD2 Inhibition in HEK293/hNOD2 Cells

This protocol describes the method used to determine the IC50 of this compound.

-

Cell Culture: Maintain HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Setup: Seed the cells into 96-well plates at a density that allows for optimal growth over the assay period.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

-

Stimulation: Add muramyl dipeptide (MDP) to a final concentration of 0.1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-8 using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-8 concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibition of Cytokine Release in Primary Human Monocytes

This protocol details the procedure for assessing the effect of this compound on cytokine production in primary immune cells.

-

Isolation of Monocytes: Isolate primary human monocytes from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by magnetic-activated cell sorting (MACS) or plastic adherence.

-

Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Pre-incubate the monocytes with this compound (e.g., at a final concentration of 5 µM) for 1 hour at 37°C.

-

Stimulation: Stimulate the cells with MDP (0.1 µg/mL) for 24 hours. For synergy experiments, co-stimulate with a TLR2 agonist such as Pam2CSK4 (100 pg/mL).

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.

-

Cytokine Analysis: Measure the concentrations of IL-8, IL-6, TNFα, and IL-1β in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: Compare the cytokine levels in the this compound-treated samples to the MDP-stimulated control to determine the percentage of inhibition.

dot

Caption: Workflow for assessing this compound's effect on cytokine release.

Selectivity Profile of this compound

A key attribute of a pharmacological inhibitor is its selectivity. This compound has been profiled against other inflammatory signaling pathways to confirm its specificity for NOD2.

-

NOD1 Signaling: this compound does not inhibit IL-8 secretion induced by the NOD1 agonist.[2]

-

TLR2 Signaling: this compound does not affect IL-8 release stimulated by the TLR2 agonist Pam2CSK4.[5]

-

TNFR1 Signaling: this compound does not block TNFα-induced IL-8 production.[2]

-

Kinase Profiling: this compound's predecessor, GSK669, was profiled against a panel of 300 human kinases and showed no significant inhibition, suggesting that this class of compounds does not act as a direct kinase inhibitor.[2]

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of the NOD2 signaling pathway in inflammatory processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases where NOD2 is a key driver of pathology. Future research should focus on evaluating the efficacy of this compound in in vivo models of inflammatory diseases and further characterizing its pharmacokinetic and pharmacodynamic properties to support its potential clinical translation. While the current evidence does not support a direct role for this compound in modulating the NLRP3 inflammasome or pyroptosis, further investigation into the potential crosstalk between the NOD2 pathway and other inflammatory signaling cascades could reveal additional therapeutic opportunities.

References

- 1. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

GSK717: A Selective Inhibitor of NOD2 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK717, a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor pivotal in the innate immune response to bacterial components, and its dysregulation is implicated in various inflammatory diseases. This document details the mechanism of action, quantitative efficacy, selectivity, and cellular effects of this compound. Detailed experimental protocols for key assays and visualizations of the NOD2 signaling pathway and inhibitor screening workflows are provided to support researchers in the fields of immunology, inflammation, and drug discovery.

Introduction to NOD2 and its Role in Inflammation

Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular sensor of the innate immune system.[1] It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, leading to the activation of downstream signaling pathways.[2] This activation results in the production of pro-inflammatory cytokines and chemokines, crucial for clearing bacterial infections.[2] The core signaling cascade involves the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which in turn activates the NF-κB and MAPK pathways.[2] Dysregulation of NOD2 signaling has been linked to several inflammatory conditions, including Crohn's disease and Blau syndrome, making it a compelling target for therapeutic intervention.[3]

This compound: A Potent and Selective NOD2 Inhibitor

This compound is a benzimidazole diamide compound identified through a high-throughput cell-based screening campaign as a selective inhibitor of MDP-induced NOD2 signaling.[3] It effectively blocks the production of pro-inflammatory cytokines mediated by NOD2 activation.[4]

Mechanism of Action

This compound acts as a competitive inhibitor of NOD2.[4] A Schild analysis has demonstrated that this compound competitively antagonizes MDP-induced NOD2 activation, suggesting that it likely binds to the same site on NOD2 as MDP or a closely related allosteric site.[4] This competitive binding prevents the conformational changes in NOD2 necessary for downstream signaling.

Quantitative Data

The potency and cellular efficacy of this compound have been characterized in various assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Cell Line/System | Assay Conditions | Reference |

| IC50 | 400 nM | HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) | MDP-stimulated IL-8 secretion | [5][6] |

| Inhibition of Cytokine Release | 5 µM | Primary human monocytes | MDP-stimulated release of IL-8, IL-6, TNFα, and IL-1β | [5] |

Selectivity Profile

A critical attribute of a pharmacological inhibitor is its selectivity. This compound has been shown to be highly selective for NOD2-mediated signaling pathways.

| Target/Pathway | Effect of this compound | Reference |

| NOD1 Signaling | No effect | [5] |

| TNFR1 Signaling | No effect | [5] |

| TLR2 Signaling | No effect on direct activation, but blocks NOD2-TLR2 synergy | [5] |

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway upon activation by MDP.

References

- 1. researchgate.net [researchgate.net]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | NOD2 inhibitor | Probechem Biochemicals [probechem.com]

Understanding the Binding Affinity and Inhibitory Action of GSK717 on NOD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the current understanding of the binding and inhibitory activity of GSK717, a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. NOD2 is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial components, specifically muramyl dipeptide (MDP). Dysregulation of the NOD2 pathway is associated with inflammatory diseases, making it a significant target for therapeutic intervention. This document summarizes the key quantitative data, details the experimental methodologies used to characterize this compound, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The interaction of this compound with NOD2 has been primarily characterized through cell-based functional assays, which measure the compound's ability to inhibit the downstream signaling events following NOD2 activation. To date, direct biophysical binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been reported in the public domain for this compound and NOD2. The primary research article describing this compound notes that "validated direct binding assays are unavailable"[1].

The key quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) in cellular assays.

| Parameter | Value | Assay System | Stimulus | Readout | Reference |

| IC50 | 400 nM | HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) | Muramyl Dipeptide (MDP) | IL-8 Secretion | [2][3] |

| Inhibition | ~5 µM | Primary Human Monocytes | Muramyl Dipeptide (MDP) | IL-8, IL-6, TNFα, and IL-1β release | [4] |

Mechanism of Action

This compound acts as a selective inhibitor of MDP-induced NOD2 signaling. Schild analysis performed in primary human monocytes suggests that this compound behaves as a competitive antagonist to MDP.[1] This is evidenced by a rightward shift in the MDP dose-response curve with increasing concentrations of this compound, with a Schild plot yielding a slope of 1.0.[1] This competitive interaction suggests that this compound may bind to the same site on NOD2 as MDP or an allosteric site that influences the MDP binding pocket.[1] Importantly, this compound does not inhibit NOD1, TNFR1, or TLR2-mediated responses, highlighting its selectivity for the NOD2 pathway.[3]

Experimental Protocols

The characterization of this compound's inhibitory activity has been primarily established through cell-based assays. The following are detailed methodologies based on the foundational research.

Cell-Based NOD2 Inhibition Assay in HEK293/hNOD2 Cells

This assay is designed to quantify the potency of compounds in inhibiting MDP-stimulated NOD2 signaling in a controlled, engineered cell line.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid encoding human NOD2 (HEK293/hNOD2).

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic (e.g., G418) is used to maintain stable expression of NOD2.

-

Assay Procedure:

-

Seed HEK293/hNOD2 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.

-

The following day, replace the culture medium with fresh, serum-free or low-serum medium.

-

Prepare serial dilutions of this compound in the assay medium.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.

-

Stimulate the cells with a fixed concentration of Muramyl Dipeptide (MDP), typically at its EC80 concentration (e.g., 100 ng/mL), for 18-24 hours.

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of secreted Interleukin-8 (IL-8) in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The IL-8 concentrations are plotted against the corresponding this compound concentrations. The IC50 value, representing the concentration of this compound that inhibits 50% of the MDP-induced IL-8 secretion, is calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).

Cytokine Release Assay in Primary Human Monocytes

This assay validates the inhibitory activity of this compound in a more physiologically relevant primary immune cell model.

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque) followed by a negative selection method (e.g., magnetic-activated cell sorting - MACS) to achieve high purity.

-

Assay Procedure:

-

Seed the purified primary human monocytes into 96-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS.

-

Allow the cells to adhere for 2 hours.

-

Pre-incubate the monocytes with various concentrations of this compound for 1 hour.

-

Stimulate the cells with MDP (e.g., 1 µg/mL) for 24 hours.

-

Collect the culture supernatants.

-

Measure the levels of secreted cytokines (e.g., IL-8, IL-6, TNFα, IL-1β) using specific ELISA kits or a multiplex cytokine assay.

-

-

Data Analysis: Similar to the HEK293/hNOD2 assay, the cytokine concentrations are plotted against the this compound concentrations to determine the inhibitory effect.

Visualizations

NOD2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling cascade upon recognition of its ligand, MDP, and the point of inhibition by this compound.

Caption: NOD2 Signaling Pathway and this compound Inhibition.

Experimental Workflow for IC50 Determination

The logical flow of the experimental procedure to determine the IC50 value of this compound is depicted below.

Caption: Workflow for this compound IC50 Determination.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NOD2 signaling. While direct binding affinity data remains to be publicly disclosed, robust cellular data demonstrates its ability to competitively inhibit MDP-induced NOD2 activation with a potency in the nanomolar range. The detailed experimental protocols provided herein serve as a guide for researchers aiming to study NOD2 inhibition and the effects of compounds like this compound. The provided diagrams offer a clear visual understanding of the underlying biological pathway and the experimental procedures for its characterization. Further investigation into the precise molecular interactions between this compound and NOD2 through biophysical methods would provide a more complete picture of its mechanism of action.

References

- 1. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

The Potential of GSK717 in the Investigation of Inflammatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK717 is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of the NOD2 signaling pathway is implicated in the pathogenesis of numerous inflammatory disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes the available quantitative data on its in vitro efficacy, and presents detailed experimental protocols for its use in research settings. Furthermore, this guide explores the potential application of this compound in preclinical animal models of inflammatory diseases and outlines the current landscape of its development. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of NOD2 in various inflammatory conditions.

Introduction to this compound and the NOD2 Signaling Pathway

The innate immune system provides the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a critical component of this system, recognizing conserved molecular structures on microbes, known as pathogen-associated molecular patterns (PAMPs). Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular PRR that detects muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1]

Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction facilitates the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these pathways culminates in the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, including interleukin-8 (IL-8), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and interleukin-1β (IL-1β).[2]

Dysfunctional NOD2 signaling has been genetically linked to a predisposition to several chronic inflammatory diseases, including Crohn's disease, a form of inflammatory bowel disease (IBD). Therefore, targeted inhibition of the NOD2 pathway represents a promising therapeutic strategy for these conditions.

This compound is a benzimidazole diamide compound that acts as a potent and selective inhibitor of NOD2-mediated signaling. It has been shown to competitively inhibit the binding of MDP to NOD2, thereby preventing the initiation of the downstream inflammatory cascade.[1] This selectivity and potent activity make this compound a valuable research tool for elucidating the role of NOD2 in health and disease.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting NOD2 and preventing the initial signaling events. The key aspects of its mechanism of action are:

-

Selective NOD2 Inhibition: this compound is highly selective for NOD2 and does not significantly affect the signaling pathways of other related PRRs, such as NOD1, or other inflammatory receptors like Toll-like receptor 2 (TLR2) and tumor necrosis factor receptor 1 (TNFR1).[2]

-

Competitive Inhibition: Schild analysis has demonstrated that this compound acts as a competitive antagonist to MDP, suggesting that it binds to the same site on NOD2 as the natural ligand.[1]

-

Inhibition of Downstream Signaling: By preventing MDP-induced NOD2 activation, this compound effectively blocks the recruitment of RIPK2 and the subsequent activation of the NF-κB and MAPK pathways.[3]

-

Suppression of Pro-inflammatory Cytokines: The ultimate functional consequence of this compound's activity is a dose-dependent reduction in the production and release of key pro-inflammatory cytokines.[2]

-

Blockade of NOD2-TLR2 Synergy: this compound has also been shown to block the synergistic inflammatory response that occurs when both NOD2 and TLR2 are co-activated.[1]

References

The Role of GSK717 in Blocking the Synergy Between NOD2 and TLR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synergistic activation of Nucleotide-binding Oligomerization Domain 2 (NOD2) and Toll-like Receptor 2 (TLR2) by bacterial components can lead to an amplified inflammatory response, contributing to the pathogenesis of various inflammatory diseases. This guide provides an in-depth technical overview of the role of GSK717, a selective NOD2 inhibitor, in blocking this synergistic signaling. We will detail the signaling pathways, present quantitative data on the inhibitory effects of this compound, provide comprehensive experimental protocols for studying this interaction, and visualize the key processes using detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction to NOD2 and TLR2 Synergy

NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] TLR2, on the other hand, is a cell surface PRR that recognizes a variety of microbial ligands, including lipoproteins and peptidoglycan.[3] Co-activation of both NOD2 and TLR2 results in a synergistic amplification of downstream signaling pathways, leading to a heightened production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][4][5] This synergistic response is implicated in the pathophysiology of inflammatory conditions, making the targeted inhibition of this pathway a promising therapeutic strategy.

This compound is a potent and selective inhibitor of NOD2 signaling.[1] It has been shown to effectively block the synergistic inflammatory response driven by the co-activation of NOD2 and TLR2.[2][4][5] This guide will explore the mechanisms of this inhibition and provide the necessary technical details for its investigation.

Signaling Pathways

The synergistic signaling between NOD2 and TLR2 converges on downstream pathways that lead to the activation of the transcription factor NF-κB and the production of inflammatory cytokines. A key mediator in the NOD2 pathway is the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). Upon activation by MDP, NOD2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of the NF-κB pathway.[6][7] this compound is believed to act as a competitive inhibitor of NOD2, preventing the initial signaling cascade.[5]

Quantitative Data

The inhibitory effect of this compound on the synergistic production of cytokines by NOD2 and TLR2 co-activation has been quantified in primary human monocytes. The following tables summarize the key findings.

Table 1: Inhibition of Cytokine Secretion in Primary Human Monocytes by this compound

| Cytokine | Stimulant | This compound Concentration (µM) | % Inhibition (approx.) |

| IL-8 | MDP (0.1 µg/mL) | 5 | > 80% |

| IL-6 | MDP (0.1 µg/mL) | 5 | > 80% |

| TNF-α | MDP (0.1 µg/mL) | 5 | > 80% |

| IL-1β | MDP (0.1 µg/mL) | 5 | > 80% |

| Data derived from studies on primary human monocytes stimulated with MDP.[1][2][4][5] |

Table 2: Dose-Dependent Inhibition of Synergistic IL-8 Secretion by this compound

| This compound Concentration (µM) | IL-8 Secretion (relative to max synergy) |

| 0 | 100% |

| 0.5 | ~80% |

| 1.6 | ~60% |

| 5.0 | ~30% |

| 16 | < 20% |

| Primary human monocytes were co-stimulated with MDP (0.1 µg/mL) and the TLR2 agonist Pam2CSK4 (100 pg/mL).[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on NOD2-TLR2 synergy.

Isolation and Culture of Primary Human Monocytes

Objective: To isolate primary human monocytes from peripheral blood for in vitro stimulation assays.

Materials:

-

Fresh human whole blood collected in EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Human monocyte isolation kit (e.g., EasySep™ Human Monocyte Isolation Kit)

-

Centrifuge

-

Cell culture plates

Protocol:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Isolate monocytes from the PBMC population using a negative selection human monocyte isolation kit according to the manufacturer's instructions.[8][9]

-

Resuspend the isolated monocytes in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate the cells in 96-well or 24-well plates and allow them to adhere for 1-2 hours in a 37°C, 5% CO2 incubator before proceeding with experiments.[8][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Crosstalk between NOD2 and TLR2 suppresses the development of TLR2-mediated experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK717 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK717 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2][3] NOD2 is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[2] Upon activation by MDP, NOD2 recruits the serine/threonine kinase RIP2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β.[2] Dysregulation of the NOD2 pathway is associated with various inflammatory diseases, making it a key target for therapeutic intervention.[2] this compound acts as a competitive inhibitor of MDP binding to NOD2, thereby blocking downstream inflammatory responses.[4][5] These application notes provide detailed protocols and optimal concentration ranges for the use of this compound in in vitro cell-based assays.

Data Presentation: Quantitative Activity of this compound

The following table summarizes the key quantitative data for this compound in various cell-based assays. This information is crucial for designing experiments and interpreting results.

| Parameter | Cell Line/System | Assay Description | Value | Reference |

| IC50 | HEK293/hNOD2 cells | MDP-stimulated IL-8 secretion | 400 nM | [1][2] |

| Inhibitory Concentration | Primary Human Monocytes | MDP-stimulated release of IL-8, IL-6, TNFα, and IL-1β | 5 µM | [1][2] |

| IC50 | Human Fetal Astrocytes | Inhibition of Zika Virus (ZIKV) replication | 14.8 - 17.9 µM | [6] |

| Concentration Range | Primary Human Monocytes | Blocking synergy between NOD2 and TLR2 (co-stimulated with MDP and Pam2CSK4) | 0.5 - 16 µM | [4][5][7] |

Signaling Pathway of NOD2 and Inhibition by this compound

The following diagram illustrates the NOD2 signaling pathway and the mechanism of inhibition by this compound.

Caption: NOD2 signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Inhibition of MDP-Induced Cytokine Secretion in Primary Human Monocytes

This protocol details the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in primary human monocytes stimulated with MDP.

Materials:

-

This compound

-

Muramyl Dipeptide (MDP)

-

Primary Human Monocytes

-

Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

ELISA kits for IL-8, IL-6, TNFα, and IL-1β

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.

-

This compound Pre-incubation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to the desired concentrations (e.g., a dose-response range from 0.1 µM to 10 µM) in cell culture medium.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the cells and add 100 µL of the medium containing this compound or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.[4]

-

-

MDP Stimulation:

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4][5][7]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Cytokine Measurement: Carefully collect the supernatant and measure the concentrations of IL-8, IL-6, TNFα, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the MDP-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the MDP-induced cytokine secretion inhibition assay.

Caption: Experimental workflow for this compound inhibition assay.

Concluding Remarks

This compound is a valuable tool for investigating the role of the NOD2 signaling pathway in various physiological and pathological processes. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for specific cell types and experimental conditions. The selectivity of this compound for NOD2 over other pattern recognition receptors like NOD1 and TLR2 makes it a precise chemical probe for dissecting inflammatory signaling pathways.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

Application Notes and Protocols for GSK717, a Selective NOD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK717 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2][3][4] This document provides detailed application notes and protocols for the experimental use of this compound, including its solubility characteristics, preparation of stock and working solutions for in vitro and in vivo studies, and an overview of its mechanism of action.

Introduction to this compound

This compound is a cell-permeable benzimidazole diamide that selectively inhibits NOD2-mediated signaling initiated by muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[2][5] It has been shown to block the production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β in response to NOD2 activation.[1][2] this compound exhibits high selectivity for NOD2 and does not significantly affect NOD1, TNFR1, or TLR2-mediated signaling pathways, although it has been shown to block the synergy between NOD2 and TLR2.[1][2] Its utility has been demonstrated in various inflammatory models and for investigating the role of NOD2 in disease.

Physicochemical Properties and Solubility

This compound is a solid, white compound.[2] Its solubility in common laboratory solvents is a critical factor for its effective use in experiments.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 50 mg/mL[2] | Recommended for preparing primary stock solutions. |

| Ethanol | Low | Not recommended as a primary solvent. |

| Water | Insoluble | Requires co-solvents for aqueous preparations. |

Preparation of this compound Solutions

Proper preparation of this compound solutions is crucial for experimental success. It is recommended to always start with a high-concentration stock solution in DMSO.

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder (Molecular Weight: 452.55 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.53 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder.

-

Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating may also be applied to aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Appropriate cell culture medium

Protocol:

-

Thaw a vial of the this compound stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.

-

Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

Preparation of Dosing Solutions for In Vivo Experiments

Due to its low aqueous solubility, this compound requires a vehicle formulation for in vivo administration. Below are three recommended vehicle formulations.[1]

Protocol 1: PEG300, Tween-80, and Saline Formulation

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach a final volume of 1 mL. This results in a 2.08 mg/mL this compound solution.[1]

Protocol 2: SBE-β-CD in Saline Formulation

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

In a sterile tube, add 100 µL of the this compound DMSO stock solution.

-

Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly. This results in a ≥ 2.08 mg/mL this compound solution.[1]

Protocol 3: Corn Oil Formulation

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the this compound DMSO stock solution.

-

Add 900 µL of corn oil and mix thoroughly. This results in a ≥ 2.08 mg/mL this compound solution.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor at the MDP-binding site of NOD2.[3] This prevents the recruitment of the serine-threonine kinase RIPK2 and subsequent downstream signaling events that lead to the activation of NF-κB and MAPK pathways, ultimately reducing the expression of pro-inflammatory cytokines.[2]

Caption: Mechanism of action of this compound in inhibiting the NOD2 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for utilizing this compound in a cell-based experiment to assess its inhibitory activity.

Caption: General experimental workflow for in vitro studies with this compound.

Stability and Storage

Proper storage of this compound and its solutions is essential to maintain its activity.

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability |

| Solid Powder | 2-8°C[2] | Refer to manufacturer's specifications. |

| DMSO Stock Solution | -20°C | Up to 1 year[1] |

| DMSO Stock Solution | -80°C | Up to 2 years[1] |

Note: Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.

Safety Precautions

Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application of GSK717 in Studying NOD2-Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] Dysregulation of NOD2 signaling is strongly associated with a variety of inflammatory diseases, including Crohn's disease, making it a significant target for therapeutic intervention.[2][3] GSK717 is a potent and selective small-molecule inhibitor of the NOD2 signaling pathway.[1][4] It provides a valuable tool for researchers to investigate the role of NOD2 in various physiological and pathological processes. This compound inhibits MDP-induced NOD2 signaling, thereby blocking downstream inflammatory responses.[4] This document provides detailed application notes and protocols for the use of this compound in studying NOD2-mediated diseases.

Mechanism of Action

This compound selectively inhibits NOD2-mediated signaling.[1] Upon recognition of MDP, NOD2 undergoes a conformational change, leading to oligomerization and the recruitment of the serine/threonine kinase RIP2 (receptor-interacting protein 2). This interaction is central to the formation of a signaling complex, known as the nodosome, which subsequently activates downstream pathways, including NF-κB and MAPK.[1] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines such as IL-8, IL-6, TNFα, and IL-1β.[1] this compound effectively blocks these MDP-induced events. Notably, this compound's inhibitory action is specific to the NOD2 pathway and does not affect signaling mediated by NOD1, TNFR1, or TLR2.[4]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Stimulant | Measured Effect | Value | Reference |

| IC₅₀ | HEK293/hNOD2 | MDP | IL-8 Secretion | 400 nM | [4] |

| Inhibition | Primary Human Monocytes | MDP (0.1 µg/mL) | IL-8, IL-6, TNFα, IL-1β Release | ~5 µM | [1] |

| Inhibition of Synergy | Primary Human Monocytes | MDP (0.1 µg/mL) + Pam₂CSK₄ (100 pg/mL) | IL-8 Secretion | 0.5–16 µM | [1][5] |

| Antiviral Activity (IC₅₀) | Human Fetal Astrocytes | Zika Virus (ZIKV) | Viral Titer Reduction | 14.8 - 17.9 µM | [6] |

Signaling Pathway Diagram

Caption: NOD2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Inhibition of MDP-Induced Cytokine Secretion in Human Monocytes

This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production in primary human monocytes stimulated with MDP.

Materials:

-

This compound (Sigma-Aldrich or other reputable supplier)

-

Muramyl dipeptide (MDP) (InvivoGen or similar)

-

Primary human monocytes (isolated from whole blood)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

96-well cell culture plates

-

ELISA kits for IL-8, IL-6, TNFα, and IL-1β

Procedure:

-

Cell Seeding: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting). Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI 1640 medium. Allow the cells to adhere for at least 2 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Pre-incubation with this compound: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO). Pre-incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.[1][7]

-

Stimulation with MDP: Prepare a working solution of MDP in culture medium. Add 10 µL of the MDP solution to each well to achieve a final concentration of 0.1 µg/mL.[1][7] Include wells with cells treated only with this compound (no MDP) and cells with MDP only (no this compound) as controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][7]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of IL-8, IL-6, TNFα, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the MDP-only control. Plot the results to determine the IC₅₀ value.

Protocol 2: Investigating NOD2-TLR2 Synergy Inhibition

This protocol is designed to study the effect of this compound on the synergistic inflammatory response induced by co-stimulation with NOD2 and TLR2 agonists.[1]

Materials:

-

This compound

-

MDP

-

Pam₂CSK₄ (TLR2/6 agonist)

-

Primary human monocytes

-

RPMI 1640 medium and supplements

-

96-well cell culture plates

-

ELISA kit for IL-8

Procedure:

-

Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

-

Pre-incubation: Pre-incubate the monocytes with varying concentrations of this compound (e.g., 0.5 µM to 16 µM) or vehicle control for 1 hour.[1][5]

-

Co-stimulation: Prepare a solution containing both MDP (final concentration 0.1 µg/mL) and Pam₂CSK₄ (final concentration 100 pg/mL).[1][5] Add this co-stimulant solution to the appropriate wells. Include control wells with MDP alone, Pam₂CSK₄ alone, and no stimulants.

-

Incubation and Analysis: Follow steps 5, 6, and 7 from Protocol 1, focusing on the quantification of IL-8.

-

Data Interpretation: Compare the levels of IL-8 secretion in co-stimulated cells with and without this compound to determine the extent to which the inhibitor blocks the synergistic effect.

Experimental Workflow Diagram

References

- 1. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbeto.ca [microbeto.ca]

- 3. NOD2 in Crohn’s Disease—Unfinished Business - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the Role of NOD2 in Viral Infections Using GSK717

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor pivotal in the innate immune response to both bacterial and viral pathogens.[1][2] Upon recognition of viral components, such as single-stranded RNA (ssRNA), NOD2 triggers downstream signaling cascades that can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an antiviral state.[2][3] However, some viruses have evolved mechanisms to subvert or exploit this pathway for their own replicative advantage.[4] GSK717 is a potent and selective small molecule inhibitor of NOD2, which competitively binds to the NOD2 receptor, thereby blocking downstream signaling.[5][6] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the multifaceted role of NOD2 in various viral infections.

Mechanism of Action of this compound

This compound is a benzimidazole diamide compound that functions as a selective and reversible inhibitor of NOD2-mediated signaling. It acts by inhibiting the interaction of NOD2 with its agonists, such as muramyl dipeptide (MDP) from bacteria, and has been shown to be effective in blocking NOD2's response to viral ssRNA.[3][5] The primary downstream effector of NOD2 is the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[7][8] The binding of a ligand to NOD2 induces its oligomerization and the recruitment of RIPK2, leading to the activation of transcription factors like NF-κB and IRF3, which in turn drive the expression of antiviral and inflammatory genes.[2][7] this compound effectively abrogates this signaling cascade at its initiation point.[6]

Data Presentation: Antiviral Activity of this compound

The following tables summarize the quantitative data from studies demonstrating the antiviral efficacy of this compound against a range of RNA viruses.

Table 1: Inhibition of Viral Titer by this compound

| Virus | Cell Line | Multiplicity of Infection (MOI) | This compound Concentration (µM) | Incubation Time (hours) | Reduction in Viral Titer | Reference |

| Zika Virus (ZIKV) | Human Fetal Astrocytes (HFAs) | 0.05 | 5, 10, 20, 40 | 72 | Concentration-dependent reduction | [9] |

| Zika Virus (ZIKV) | Human Fetal Astrocytes (HFAs) | 5 | 20, 40 | 48 | Significant reduction | [9][10] |

| Zika Virus (ZIKV) | A549 | 1 | 20, 40 | 48 | Significant reduction in infected cells | [4] |

| Dengue Virus (DENV-2) | A549 | 0.05 | 5, 10, 20, 40 | 48 | Over 90% reduction compared to control | [4][9] |

| Mayaro Virus (MAYV) | A549 | 0.05 and 5 | Not specified | 48 | Significant reduction | [9] |

| SARS-CoV-2 | SK-N-SH-ACE2 | Not specified | Not specified | 48 | Significant reduction | [9] |

Table 2: IC50 Values of this compound Against Various Viruses

| Virus | Cell Line | IC50 (µM) | Reference |

| Zika Virus (ZIKV) | Human Fetal Astrocytes (HFAs) | 14.8 - 17.9 | [9] |

| Coxsackievirus B5 (CVB5) | A549 | Lowest IC50 among tested viruses | [9] |

| Muramyl dipeptide (MDP)-stimulated IL-8 secretion | HEK293/hNOD2 | 0.4 | [5][11][12] |

Experimental Protocols

Protocol 1: General Viral Inhibition Assay Using this compound

This protocol provides a general framework for assessing the antiviral activity of this compound in a cell culture model.

Materials:

-

Target cells permissive to the virus of interest (e.g., A549, Huh7, Vero-E6)

-

Virus stock of known titer

-

This compound (Sigma-Aldrich, MedchemExpress, or equivalent)[5]

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Reagents for quantifying viral replication (e.g., plaque assay reagents, RNA extraction kit and qRT-PCR reagents, or antibodies for immunofluorescence)

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM).[9] A DMSO-only control should be prepared at the same final concentration of DMSO used in the highest this compound treatment.

-

Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) (e.g., 0.05 to 5).[9]

-

Treatment: After a 1-hour viral adsorption period, remove the viral inoculum, wash the cells once with PBS, and add the complete medium containing the different concentrations of this compound or the DMSO control.

-

Incubation: Incubate the plates for a duration appropriate for the virus's replication cycle (e.g., 24, 48, or 72 hours).[9]

-

Quantification of Viral Replication:

-

Plaque Assay: Collect the cell culture supernatants and perform a plaque assay on a permissive cell line (e.g., Vero-E6) to determine the viral titer (PFU/mL).

-

qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of viral genomic RNA.[9]

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining using an antibody against a viral antigen to visualize and quantify the number of infected cells.[4]

-

Protocol 2: Investigating NOD2-TLR2 Synergy with this compound

This protocol is designed to study the synergistic effect between NOD2 and Toll-like receptor 2 (TLR2) signaling and its inhibition by this compound.

Materials:

-

Primary human monocytes or a cell line expressing both NOD2 and TLR2 (e.g., HEK293 co-transfected with hNOD2 and hTLR2)

-

This compound

-

RIPK2 inhibitor (as a control)

-

Muramyl dipeptide (MDP) (NOD2 agonist)

-

Pam2CSK4 (TLR2 agonist)

-

ELISA kit for measuring IL-8

Procedure:

-

Cell Preparation: Isolate primary human monocytes or seed the appropriate cell line in a 96-well plate.

-

Pre-incubation with Inhibitors: Pre-incubate the cells for 1 hour with varying concentrations of this compound, a RIPK2 inhibitor, or a combination of both.[6]

-

Stimulation: Stimulate the cells with MDP (e.g., 0.1 µg/mL), Pam2CSK4 (e.g., 100 pg/mL), or a combination of both agonists.[6]

-

Incubation: Incubate the cells for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-8 using an ELISA kit.[6] The results will demonstrate whether this compound can block the synergistic induction of IL-8 by co-stimulation of NOD2 and TLR2.[13]

Visualization of Signaling Pathways and Workflows

NOD2 Signaling in Viral Infection

Caption: Canonical and non-canonical NOD2 signaling pathways upon viral recognition and the inhibitory action of this compound.

Experimental Workflow for Viral Inhibition Assay

Caption: A generalized experimental workflow for assessing the antiviral efficacy of this compound in cell culture.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of NOD2 in the context of viral infections. Its high selectivity allows for the specific interrogation of the NOD2 signaling pathway, helping to dissect its contribution to both host defense and, in some cases, viral pathogenesis. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at further understanding the complex interplay between NOD2 and various viruses, and for the potential development of novel host-directed antiviral strategies.

References

- 1. NOD2: Activation During Bacterial and Viral Infections, Polymorphisms and Potential as Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOD1, NOD2, and NLRC5 Receptors in Antiviral and Antimycobacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medigraphic.com [medigraphic.com]

- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. immune-system-research.com [immune-system-research.com]

- 12. This compound | NOD2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In vivo administration and dosage of GSK717 for animal studies

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing specific dosages and administration protocols for GSK717 in in vivo animal models of inflammatory diseases. The following application notes and protocols are compiled from available in vitro data, formulation guidelines, and general principles of preclinical research. Researchers should use this information as a guide to design their own dose-finding and efficacy studies.

Introduction

This compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2] NOD2 is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, and initiates a pro-inflammatory response. Dysregulation of the NOD2 pathway has been implicated in various inflammatory conditions, making it a potential therapeutic target. This compound competitively binds to the NOD2 receptor, preventing MDP-induced signaling.[3] These notes provide a summary of the known characteristics of this compound and a framework for its use in in vivo animal studies.

In Vitro Activity of this compound

This compound has been shown to be a potent inhibitor of NOD2-mediated signaling in various human cell lines and primary cells. Its in vitro activity is summarized in the table below.

| Parameter | Cell Line/Cell Type | Stimulant | Readout | IC50 / Concentration | Reference |

| IC50 | HEK293/hNOD2 cells | MDP | IL-8 Secretion | 400 nM | [1][2] |

| Inhibition of Cytokine Release | Primary Human Monocytes | MDP (0.1 µg/mL) | IL-8, IL-6, TNFα, IL-1β | 5 µM | [1][4] |

| Inhibition of NOD2-TLR2 Synergy | Primary Human Monocytes | MDP + Pam2CSK4 | IL-8 Secretion | 0.5–16 µM | [3][4] |

Formulation for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. It is recommended to prepare fresh solutions for each experiment. The following are suggested formulation protocols based on vendor recommendations.

Protocol 1: SBE-β-CD in Saline

This formulation is suitable for subcutaneous or intraperitoneal injection and is recommended for studies with a duration of less than two weeks.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

-

To prepare the final working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

-

Mix thoroughly by vortexing to obtain a clear solution. This will yield a final concentration of 2.08 mg/mL.

Protocol 2: PEG300, Tween-80 in Saline

This formulation can also be used for subcutaneous or intraperitoneal administration.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare 1 mL of the working solution, add 100 µL of the this compound DMSO stock to 400 µL of PEG300. Mix well.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly. This will yield a final concentration of 2.08 mg/mL.

Protocol 3: Corn Oil

This formulation is suitable for oral gavage or subcutaneous injection for sustained release.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare the final working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of sterile corn oil.

-

Mix thoroughly by vortexing. Sonication may be required to achieve a uniform suspension.

General Protocol for In Vivo Studies

The following is a general experimental workflow for evaluating the efficacy of this compound in an animal model of inflammatory disease. Researchers will need to optimize the dosage, administration route, and frequency for their specific model.

4.1. Animal Models

The choice of animal model is critical and will depend on the specific inflammatory disease being studied. Some relevant models where NOD2 inhibition may be beneficial include:

-

Chemically-induced colitis models: such as dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice or rats.

-

Genetically engineered models: such as IL-10 knockout mice, which spontaneously develop colitis.

-

Models of inflammatory arthritis: such as collagen-induced arthritis (CIA) in mice.

4.2. Experimental Design

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.

-

Disease Induction: Induce the inflammatory disease according to the established protocol for the chosen model.

-

This compound Administration:

-

Dose-finding study: It is highly recommended to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies. Start with a low dose (e.g., 1 mg/kg) and escalate to higher doses (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).

-

Administration Route: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the desired pharmacokinetic profile and the specific animal model.

-

Frequency: The dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic properties of this compound, which are not yet publicly available.

-

-

Monitoring: Monitor animals daily for clinical signs of disease (e.g., weight loss, stool consistency, signs of pain or distress).

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues for analysis. Endpoints may include:

-

Histological scoring of inflammation in the target organ.

-

Myeloperoxidase (MPO) activity as a measure of neutrophil infiltration.

-

Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in tissue homogenates or serum, measured by ELISA or multiplex assays.

-

Gene expression analysis of inflammatory markers by qPCR.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD2 signaling pathway and a general experimental workflow for an in vivo study with this compound.

Caption: NOD2 Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GSK717 as a Tool for High-Throughput Screening of NOD2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling pathway is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. GSK717 is a potent and selective small-molecule inhibitor of NOD2-mediated signaling, making it an invaluable tool for the high-throughput screening (HTS) and identification of novel NOD2 inhibitors.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.

Mechanism of Action of this compound

This compound selectively inhibits the NOD2 signaling pathway by interfering with the MDP-induced activation cascade.[3][4] It has been demonstrated to block the downstream secretion of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β in response to MDP stimulation.[2][3] A key characteristic of this compound is its high selectivity for NOD2, showing no significant inhibition of other pattern recognition receptors like NOD1, TLR2, or the TNFR1 pathway.[3][4]

Data Presentation

The inhibitory activity of this compound on NOD2 signaling has been quantified in various cell-based assays. The following tables summarize the key quantitative data for this compound, serving as a benchmark for HTS hit validation and comparison.

Table 1: Inhibitory Activity of this compound on MDP-Induced NOD2 Signaling

| Cell Line/Cell Type | Assay Readout | Stimulant | IC₅₀ Value (nM) | Effective Concentration | Reference |

| HEK293/hNOD2 | IL-8 Secretion | MDP | 400 | - | [3] |

| Primary Human Monocytes | Cytokine Release (IL-8, IL-6, TNFα, IL-1β) | MDP (0.1 µg/mL) | - | 5 µM (abrogated stimulatory effect) | [2][5] |

| Primary Human Monocytes | IL-8 Secretion | MDP + Pam2CSK4 | - | 0.5–16 μM (dose-dependent inhibition) | [2][5][6] |

Table 2: Antiviral Activity of this compound (Note: This activity may not be directly mediated through canonical MDP-NOD2 pathway inhibition)

| Cell Line | Virus | IC₅₀ Value (µM) | Reference |

| Human Fetal Astrocytes | Zika Virus | 14.8 - 17.9 | [7] |

| A549 (pulmonary carcinoma) | Dengue Virus | >20 | [7] |

| A549 (pulmonary carcinoma) | Mayaro Virus | ~20 | [7] |

| Huh7 (hepatoma) | Zika Virus | Not specified | [7] |

| U251 (astrocytoma) | Zika Virus | Not specified | [7] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental design, the following diagrams illustrate the NOD2 signaling pathway and a general workflow for a high-throughput screening campaign to identify NOD2 inhibitors.

Caption: A diagram of the NOD2 signaling cascade.

Caption: A typical workflow for HTS of NOD2 inhibitors.

Experimental Protocols

Two primary high-throughput screening assays are recommended for identifying NOD2 inhibitors: an IL-8 secretion assay using HEK293/hNOD2 cells and an NF-κB reporter gene assay.

Protocol 1: High-Throughput IL-8 Secretion Assay

This protocol is designed for a 384-well plate format and utilizes HEK293 cells stably expressing human NOD2 (HEK293/hNOD2). The readout is the level of secreted IL-8, a downstream cytokine of NOD2 activation.

Materials:

-

HEK293/hNOD2 cells

-

Cell culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418)

-

Muramyl dipeptide (MDP)

-

This compound (as a positive control)

-

Test compound library

-

Human IL-8 ELISA kit

-

384-well clear-bottom, tissue culture-treated plates

-

Automated liquid handling systems (optional, but recommended for HTS)

-

Plate reader capable of absorbance measurement

Procedure:

-

Cell Seeding:

-

Culture HEK293/hNOD2 cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

-

Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a master plate of test compounds and controls (this compound, DMSO vehicle) at the desired final concentrations in assay medium. A typical screening concentration is 10 µM.

-

For dose-response experiments with this compound, prepare a serial dilution (e.g., from 10 µM to 1 nM).

-

Remove the cell plate from the incubator and add 10 µL of the compound/control solutions to the respective wells.

-

Incubate for 1 hour at 37°C.

-

-

MDP Stimulation:

-

Prepare a stock solution of MDP in assay medium. The final concentration of MDP should be predetermined to elicit a submaximal IL-8 response (e.g., 0.1 µg/mL).

-

Add 10 µL of the MDP solution to all wells except for the unstimulated control wells. Add 10 µL of assay medium to the unstimulated wells.

-

The final volume in each well will be 60 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

IL-8 ELISA:

-

After incubation, carefully collect the supernatant from each well.

-

Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves transferring the supernatant to an antibody-coated plate, followed by incubation with detection antibody, substrate, and stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound relative to the DMSO control (0% inhibition) and a high concentration of this compound (100% inhibition).

-

For dose-response curves, plot the percentage of inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: High-Throughput NF-κB Luciferase Reporter Assay

This assay utilizes a HEK293 cell line stably or transiently expressing NOD2 and an NF-κB-driven luciferase reporter gene. Activation of NOD2 leads to NF-κB translocation and subsequent luciferase expression, which can be quantified as a luminescent signal.

Materials:

-

HEK293 cells co-expressing human NOD2 and an NF-κB-luciferase reporter construct

-

Cell culture medium: As in Protocol 1

-

Muramyl dipeptide (MDP)

-

This compound

-

Test compound library

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

384-well opaque, white, tissue culture-treated plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a 384-well white plate at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

-

Incubate for 24 hours at 37°C.

-

-

Compound Addition:

-

Follow the same procedure as in Protocol 1, Step 2.

-

-

MDP Stimulation:

-

Follow the same procedure as in Protocol 1, Step 3. The final concentration of MDP should be optimized to give a robust luciferase signal.

-

-

Luciferase Assay:

-

After a 6-18 hour incubation (optimize for maximal signal-to-background), remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 25 µL of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 1, Step 5, using the luminescence signal as the readout.

-

Conclusion